Diethyl ethyl(methoxymethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ethyl(methoxymethyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl and methoxymethyl groups. This compound is known for its versatility in organic synthesis and is used as a building block in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl ethyl(methoxymethyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Methoxymethylation: The alkylated product is further reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Diethyl ethyl(methoxymethyl)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound with aqueous hydrochloric acid results in the loss of carbon dioxide, forming a substituted monocarboxylic acid.
Alkylation: The compound can undergo further alkylation reactions to introduce additional alkyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Decarboxylation: Heating with aqueous HCl.
Alkylation: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium ethoxide).
Major Products Formed
Hydrolysis: Carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Alkylation: Dialkylated malonic esters.
Scientific Research Applications
Diethyl ethyl(methoxymethyl)propanedioate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of diethyl ethyl(methoxymethyl)propanedioate involves its conversion to reactive intermediates, such as enolate ions, which can undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, the compound may act as a precursor to active drug molecules that interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Diethyl ethyl(methoxymethyl)propanedioate can be compared with other malonic acid derivatives:
Diethyl malonate: Lacks the methoxymethyl group and is commonly used in malonic ester synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Disodium malonate: The sodium salt of malonic acid, used in different types of reactions.
Uniqueness
The presence of the methoxymethyl group in this compound provides unique reactivity and selectivity in organic synthesis, making it a valuable compound for the preparation of complex molecules .
Properties
CAS No. |
38348-55-9 |
---|---|
Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-(methoxymethyl)propanedioate |
InChI |
InChI=1S/C11H20O5/c1-5-11(8-14-4,9(12)15-6-2)10(13)16-7-3/h5-8H2,1-4H3 |
InChI Key |
BISQXVSECVJNHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.